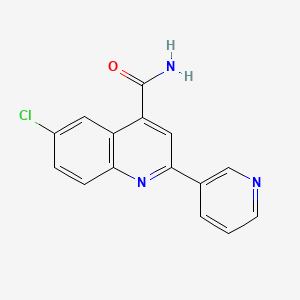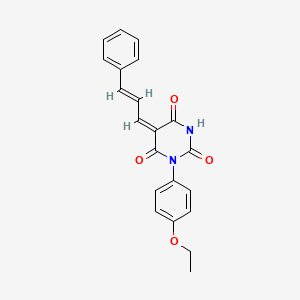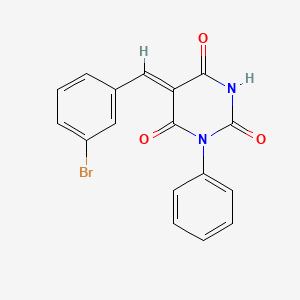
6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as CQ, is a synthetic compound that belongs to the quinoline family. CQ has been extensively studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The exact mechanism of action of 6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide is not fully understood. However, it is believed that 6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide inhibits the growth of cancer cells by interfering with DNA replication and inducing cell death. 6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide has also been shown to inhibit autophagy, a process by which cells recycle damaged or unwanted components. This inhibition of autophagy may contribute to the anti-cancer effects of 6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide.
Biochemical and Physiological Effects:
6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of lysosomal enzymes, which are involved in the breakdown of cellular components. 6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide has also been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other foreign substances. In addition, 6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide in lab experiments is its ability to inhibit autophagy, which can be useful in studying the role of autophagy in various disease processes. Another advantage is its potential use as an anti-cancer agent, which can be useful in studying cancer biology and developing new cancer treatments. However, one limitation of using 6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide in lab experiments is its potential toxicity, which can limit its usefulness in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide. One direction is the development of new 6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide derivatives with improved anti-cancer and anti-malarial activity. Another direction is the study of the role of 6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide in other disease processes such as neurodegenerative diseases and autoimmune diseases. Additionally, the use of 6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide in combination with other drugs and therapies should be further explored to enhance its efficacy in cancer treatment.
Wissenschaftliche Forschungsanwendungen
6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. 6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, 6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide has been studied for its potential use as an anti-malarial agent due to its ability to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria.
Eigenschaften
IUPAC Name |
6-chloro-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-10-3-4-13-11(6-10)12(15(17)20)7-14(19-13)9-2-1-5-18-8-9/h1-8H,(H2,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXDEBIWPKVUIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4759068.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4759075.png)
![6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4759083.png)
![[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetonitrile](/img/structure/B4759091.png)


![3-amino-2-(aminocarbonyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B4759102.png)
![6-(2,4-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4759119.png)

![N-(3,5-dimethoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea](/img/structure/B4759136.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]isonicotinamide](/img/structure/B4759148.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B4759159.png)
![2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide](/img/structure/B4759162.png)
![1-ethyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B4759170.png)